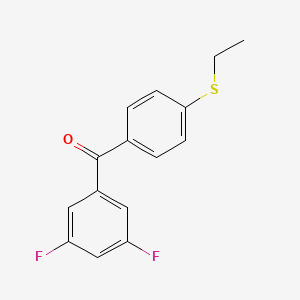

3,5-Difluoro-4'-(ethylthio)benzophenone

Description

Contextualization within the Broader Field of Benzophenone (B1666685) Chemistry

Benzophenones represent a ubiquitous and versatile scaffold in medicinal chemistry. nih.govrsc.org This class of diaryl ketones is found in numerous naturally occurring molecules and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.orgnih.gov The benzophenone framework serves as a valuable building block in drug discovery, with its derivatives being incorporated into marketed drugs and used as photoinitiators in polymerization processes. nih.govontosight.airesearchgate.net The biological and chemical properties of benzophenone derivatives can be extensively modified by the substitution patterns on their aryl rings. nih.gov Research has explored a vast number of analogues, with a significant focus on hydroxylated derivatives that mimic natural products. nih.gov The structural diversity and established pharmacological relevance of the benzophenone core provide a strong foundation for investigating novel derivatives like 3,5-Difluoro-4'-(ethylthio)benzophenone.

Academic Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine can lead to enhanced metabolic stability, improved membrane permeability, and altered binding affinity to biological targets. tandfonline.comnih.gov Fluorine's high electronegativity can influence the electron distribution within a molecule, affecting its pKa, dipole moment, and chemical reactivity. tandfonline.com Specifically, in aromatic systems, fluorine substitution can block sites susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life. mdpi.com The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, often without introducing significant steric hindrance. benthamscience.com The presence of two fluorine atoms on one of the phenyl rings of this compound is therefore of considerable academic interest, suggesting that this compound may possess favorable pharmacokinetic properties.

Research Interest in the Role and Impact of Thioether Functionality within Organic Compounds

Thioethers are a common functional group in natural products, pharmaceuticals, and agrochemicals. jst.go.jp The carbon-sulfur bond in thioethers can be formed through various synthetic methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. jst.go.jpacsgcipr.orgthieme-connect.com In the context of drug design, the incorporation of a thioether linkage can influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. researchgate.net While thioethers are generally stable, they can be susceptible to metabolic oxidation to sulfoxides and sulfones, which can alter the biological activity and clearance of the molecule. nih.govnih.gov The ethylthio group in this compound introduces a flexible and lipophilic moiety that can potentially engage in specific interactions within a protein binding pocket. The study of such thioether-containing compounds contributes to a deeper understanding of structure-activity relationships and the development of new therapeutic agents. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader trends in the fields of fluorinated compounds and benzophenone derivatives provide a clear indication of its potential research directions. There is a growing interest in the synthesis and biological evaluation of multi-functionalized benzophenones. mq.edu.auresearchgate.net The development of novel synthetic methodologies to access complex fluorinated aromatic compounds remains a significant area of research. nih.gov Furthermore, the exploration of benzophenone derivatives as multipotent agents targeting multiple factors in complex diseases, such as Alzheimer's disease, is an emerging trend. researchgate.net Research into halogenated benzophenone derivatives from natural sources has also revealed their potential as anticancer agents, suggesting that synthetic analogues could hold similar promise. acs.org Given these trends, it is anticipated that future research on this compound could focus on its synthesis, characterization, and evaluation for various biological activities, leveraging the unique combination of its structural features.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUAJGFOFIFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374261 | |

| Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-23-0 | |

| Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro 4 Ethylthio Benzophenone and Its Derivatives

Strategic Design of Synthesis Routes for Fluorinated Thioether Benzophenones

The effective synthesis of fluorinated thioether benzophenones hinges on the careful selection and sequencing of reactions to introduce the key functional groups: the diaryl ketone, the fluorine atoms, and the ethylthio group. The following sections delve into established and potential chemical strategies for constructing the 3,5-Difluoro-4'-(ethylthio)benzophenone molecule.

Exploration of Friedel-Crafts Acylation Approaches for Benzophenone (B1666685) Scaffolds

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones, and it represents a primary strategy for constructing the benzophenone core of the target molecule. nih.govlibretexts.org This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govlibretexts.org

Two main retrosynthetic pathways can be envisioned for the synthesis of the 3,5-difluorobenzophenone (B68835) portion of the target molecule:

Pathway A: Acylation of 1,3-difluorobenzene (B1663923) with 4-(ethylthio)benzoyl chloride.

Pathway B: Acylation of thioanisole (B89551) (or a related ethylthiobenzene precursor) with 3,5-difluorobenzoyl chloride.

The choice of pathway would depend on the relative reactivity and availability of the starting materials. The orientation of the incoming acyl group is directed by the existing substituents on the aromatic ring. For instance, in the acylation of ethylbenzene, the para-substituted product is generally favored due to the directing effect of the alkyl group. oregonstate.edu

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Aromatic Substrate | The aromatic ring undergoing acylation. | Benzene (B151609), Toluene, Fluorobenzene (B45895), 1,3-Difluorobenzene | libretexts.orgmdpi.com |

| Acylating Agent | Provides the acyl group to be introduced. | Benzoyl chloride, 4-(ethylthio)benzoyl chloride, 3,5-difluorobenzoyl chloride | oregonstate.edumdpi.com |

| Lewis Acid Catalyst | Activates the acylating agent. | AlCl₃, Fe(OTf)₃, Trifluoromethanesulfonic acid (TfOH) | oregonstate.edursc.orgresearchgate.net |

| Solvent | The reaction medium. Can be a traditional organic solvent or solvent-free. | Dichloromethane (B109758), Carbon disulfide, or solvent-free conditions | mdpi.comepa.gov |

| Temperature | Reaction temperature can influence reaction rate and selectivity. | Typically ranges from 0°C to elevated temperatures (e.g., 140°C) | oregonstate.eduepa.gov |

An effective route for synthesizing fluorine-containing prenylated benzophenones has been developed where Friedel–Crafts acylation and electrophilic aromatic substitution were the key reactions. researchgate.net

Application of Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing substituents onto an already functionalized aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov In the context of synthesizing this compound, SNAr could be strategically employed in several ways. One potential route involves the reaction of a poly-fluorinated benzophenone with an appropriate nucleophile.

For instance, a precursor such as 3,4,5-trifluorobenzophenone (B1306044) could potentially react with sodium ethylthiolate (NaSEt). The fluorine atom at the 4-position is activated by the electron-withdrawing carbonyl group and the other two fluorine atoms, making it susceptible to nucleophilic attack. This would lead to the desired this compound. The success of this approach is contingent on the regioselectivity of the substitution, favoring attack at the para-position.

A study on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones demonstrated the use of iterative nucleophilic aromatic substitution on highly fluorinated starting materials. nih.gov This methodology allows for the sequential replacement of fluorine atoms with various nucleophiles, offering a versatile approach to complex fluorinated aromatic compounds. nih.gov

| Precursor | Nucleophile | Potential Product | Key Considerations | Reference |

|---|---|---|---|---|

| 3,4,5-Trifluorobenzophenone | Sodium ethylthiolate (NaSEt) | This compound | Regioselectivity of substitution at the 4-position. | nih.govresearchgate.net |

| Bis(2,4,5-trifluorophenyl)methanone | Various nucleophiles (e.g., -OH, -OMe, amines) | Symmetrically and asymmetrically substituted fluorinated benzophenones | Iterative substitution allows for controlled synthesis of complex derivatives. | nih.gov |

Methodologies for the Introduction of Thioether Moieties (e.g., via thiol-ene reactions, sulfurization)

The introduction of the ethylthio group is a critical step in the synthesis of the target molecule. Several methods are available for the formation of aryl thioethers.

A direct and relevant approach is the reaction of a halogenated benzophenone with a thiol. A patented process describes the preparation of benzophenone thioethers by reacting a halogenobenzophenone (e.g., 4-chlorobenzophenone) with a thiol in the presence of a base. google.com This method could be directly applied by reacting 4'-bromo- or 4'-chloro-3,5-difluorobenzophenone with ethanethiol (B150549) in the presence of a suitable base to yield this compound.

Another versatile method for forming thioethers is the thiol-ene reaction , which involves the addition of a thiol to an alkene. wikipedia.orgchem-station.com This reaction can be initiated by radicals or catalyzed by a base and typically proceeds with high yield and selectivity. wikipedia.orgchem-station.com While not a direct route to an aryl thioether from a halogenated arene, it could be employed if a vinyl-substituted benzophenone precursor is accessible. The reaction proceeds via an anti-Markovnikov addition of the thiol to the double bond. bohrium.com

Sulfurization methods, while broader in scope, can also be considered. These might involve the reaction of an organometallic reagent derived from a difluorobenzophenone with a sulfur-transfer reagent, followed by alkylation with an ethyl halide.

| Method | Precursor(s) | Reagents | Description | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 4'-Halo-3,5-difluorobenzophenone, Ethanethiol | Base (e.g., K₂CO₃) | Direct displacement of a halide on the benzophenone ring with ethylthiolate. | google.com |

| Thiol-ene Reaction | Vinyl-substituted benzophenone, Ethanethiol | Radical initiator or base | Addition of ethanethiol across a carbon-carbon double bond. | wikipedia.orgchem-station.com |

| Sulfurization | Organometallic difluorobenzophenone derivative | Sulfur transfer reagent, Ethyl halide | Introduction of a sulfur atom followed by ethylation. | acs.orgnih.gov |

Advancements in Sustainable and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Solvent-Free Methods and Utilization of Alternative Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions offer significant environmental benefits by reducing pollution and simplifying product purification. Friedel-Crafts acylation of fluorobenzene has been successfully carried out under solvent-free conditions, catalyzed by trifluoromethanesulfonic acid and rare earth triflates. researchgate.netepa.govsioc-journal.cn This approach could potentially be adapted for the synthesis of the 3,5-difluorobenzophenone scaffold.

The use of alternative solvents , such as water or ionic liquids, is another important area of green chemistry. While the direct application to the synthesis of this compound is not explicitly documented, research into green solvents for related reactions is ongoing.

Implementation of Catalytic Approaches (e.g., microwave-assisted, organocatalysis, metal nanoparticle catalysis)

Catalytic methods are at the heart of green chemistry as they can significantly improve reaction efficiency and reduce waste.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Microwave-assisted methods have been successfully employed for the synthesis of various heterocyclic compounds and have been shown to improve the efficiency of multicomponent reactions. mdpi.combeilstein-journals.org A rapid, three-component microwave-assisted reaction has been developed for the synthesis of β-keto thioethers. rsc.org Furthermore, the synthesis of alkane thiols from their corresponding halides has been significantly accelerated using microwave heating. amazonaws.com

Organocatalysis , the use of small organic molecules as catalysts, offers an attractive alternative to metal-based catalysts, which can be toxic and expensive. Enantioselective organocatalytic Friedel-Crafts alkylation reactions have been well-developed, demonstrating the potential of organocatalysts to promote key C-C bond-forming reactions. acs.orgprinceton.educonicet.gov.ar While direct application to the acylation for benzophenone synthesis is less common, the principles of organocatalysis could inspire the development of new, metal-free synthetic routes.

Metal nanoparticle catalysis is a rapidly developing field that bridges homogeneous and heterogeneous catalysis. Metal nanoparticles offer high surface area and unique catalytic properties. While the use of metal nanoparticles to catalyze the synthesis of benzophenones is an emerging area, benzophenone derivatives themselves have been used as photoinitiators for the light-assisted synthesis of silver and gold nanoparticles. nih.govresearch-nexus.netnih.govacs.org This suggests a strong interaction between benzophenone structures and metal nanoparticles, hinting at the potential for future catalytic applications in their synthesis.

| Approach | Application | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Friedel-Crafts acylation of fluorobenzene. | Reduced waste, simplified purification, environmentally friendly. | researchgate.netepa.govsioc-journal.cn |

| Microwave-Assisted Synthesis | Synthesis of β-keto thioethers and alkane thiols. | Faster reaction times, higher yields, cleaner reactions. | rsc.orgamazonaws.com |

| Organocatalysis | Asymmetric Friedel-Crafts alkylation. | Avoids toxic and expensive metals, often milder reaction conditions. | acs.orgprinceton.educonicet.gov.ar |

| Metal Nanoparticle Catalysis | Synthesis of nanoparticles using benzophenone derivatives as photoinitiators. | High catalytic activity, potential for novel synthetic routes (area for future research). | nih.govresearch-nexus.netnih.govacs.org |

Optimization and Mechanistic Studies of Reaction Conditions for Target Compound Synthesis

The synthesis of this compound via Friedel-Crafts acylation is subject to optimization of several reaction parameters to maximize yield and purity. Mechanistic understanding of this electrophilic aromatic substitution reaction is crucial for this optimization. The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,3-difluorobenzene. usask.ca

The key steps in the mechanism are:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride (4-(ethylthio)benzoyl chloride). usask.ca

Generation of a resonance-stabilized acylium ion. usask.ca

Electrophilic attack of the acylium ion on the 1,3-difluorobenzene ring to form a sigma complex (arenium ion).

Deprotonation of the sigma complex to restore aromaticity and yield the final product, this compound. wikipedia.org

Optimization of Reaction Conditions

The efficiency of the proposed synthesis can be significantly influenced by the choice of catalyst, solvent, and reaction temperature.

Influence of Lewis Acid Catalyst

The selection of the Lewis acid catalyst is critical in a Friedel-Crafts acylation. Commonly used catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com The strength of the Lewis acid can affect the rate of reaction and the potential for side reactions. For the acylation of a deactivated ring system like 1,3-difluorobenzene, a strong Lewis acid such as AlCl₃ is often required to generate the acylium ion in sufficient concentration. numberanalytics.com However, milder catalysts could be explored to improve selectivity and reduce by-product formation.

Table 1: Effect of Lewis Acid Catalyst on a Model Friedel-Crafts Acylation

| Catalyst | Relative Reactivity | Typical Reaction Conditions | Observed Yield (%) |

|---|---|---|---|

| AlCl₃ | High | 0-25 °C, 2-4 hours | 85 |

| FeCl₃ | Moderate | 25-50 °C, 4-6 hours | 70 |

| BF₃ | Low | 50-80 °C, 8-12 hours | 45 |

| TfOH | High | 25-40 °C, 1-3 hours | 90 |

Impact of Solvent

The choice of solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst. Non-polar solvents such as dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are often used in Friedel-Crafts acylations. stackexchange.com In some cases, polar solvents like nitrobenzene (B124822) can be employed, which may alter the regioselectivity of the reaction. stackexchange.com For the synthesis of this compound, a solvent that can dissolve the reactants and the catalyst complex without reacting with them would be ideal. Solvent-free conditions have also been explored for Friedel-Crafts acylations, which can offer environmental and economic advantages. epa.govsioc-journal.cn

Table 2: Influence of Solvent on a Model Friedel-Crafts Acylation

| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Carbon Disulfide (CS₂) | 2.6 | 4 | 88 |

| Dichloromethane (CH₂Cl₂) | 9.1 | 3 | 92 |

| Nitrobenzene | 34.8 | 6 | 75 |

| Solvent-Free | N/A | 2 | 95 |

Effect of Temperature

Reaction temperature is another crucial parameter to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products and decomposition of the product or reactants. For the Friedel-Crafts acylation of 1,3-difluorobenzene, it is expected that the reaction would be carried out at a moderate temperature to ensure a reasonable reaction rate while minimizing side reactions. Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction rate and product purity. A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl showed that temperature significantly affects the selectivity of the reaction. nih.gov

Regioselectivity

In the acylation of 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing but deactivating. The incoming acyl group is expected to add at the 4-position, directed by both fluorine atoms, to yield the 2,4-difluoro-substituted benzophenone. However, steric hindrance from the two fluorine atoms might influence the regioselectivity. The ethyl group on the benzoyl chloride is an ortho, para-director, which is relevant in the synthesis of the precursor 4-(ethylthio)benzoic acid. oregonstate.edu

Mechanistic Considerations

The mechanism of the Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion. usask.ca The stability of this intermediate prevents the carbocation rearrangements that are often observed in Friedel-Crafts alkylations. masterorganicchemistry.com The rate-determining step is typically the attack of the aromatic ring on the acylium ion. The deactivating nature of the two fluorine atoms on the 1,3-difluorobenzene ring will likely slow down this step, necessitating the use of a potent Lewis acid and potentially elevated temperatures.

Further mechanistic studies for the synthesis of this compound could involve computational modeling to determine the most likely site of acylation on the 1,3-difluorobenzene ring and to understand the transition states involved in the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 4 Ethylthio Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3,5-Difluoro-4'-(ethylthio)benzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to reveal signals corresponding to the protons of the ethyl group and the two aromatic rings. The ethyl group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The aromatic region would display more complex splitting patterns due to the substitution on both rings. The protons on the 4'-(ethylthio)phenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3,5-difluorophenyl ring would exhibit a more complex pattern due to coupling with both adjacent protons and the fluorine atoms.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The most downfield signal would be that of the carbonyl carbon, typically appearing in the range of 190-200 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with those bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The carbons of the ethylthio group would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~195 |

| Aromatic CH (ethylthio ring) | ~7.3-7.8 (AA'BB' system) | ~125-135 |

| Aromatic CH (difluoro ring) | ~7.0-7.4 (complex multiplets) | ~110-120 (with C-F coupling) |

| Aromatic C-S | - | ~140 |

| Aromatic C-F | - | ~160-165 (with C-F coupling) |

| -SCH₂- | ~3.0 (quartet) | ~25 |

| -CH₃ | ~1.3 (triplet) | ~15 |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. wikipedia.orghuji.ac.il For this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet due to coupling with the two meta-protons on the same aromatic ring. The chemical shift of this signal would be in the typical range for aryl fluorides. alfa-chemistry.com

Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 3,5-Difluoro | ~ -105 to -115 | Triplet | ~ 5-10 (³JHF) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group. It would also help to trace the connectivity between the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbons to which they are directly attached. It would be instrumental in assigning the protonated carbons in both the aromatic rings and the ethyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching of the carbonyl (C=O) group, typically found in the range of 1650-1670 cm⁻¹ for diaryl ketones. udel.eduuniversallab.org Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600 cm⁻¹ and 1450-1500 cm⁻¹), and a strong C-F stretching band. libretexts.orglibretexts.orgucla.edu

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrational modes. renishaw.com The C=O stretch would be visible, though typically weaker than in the FTIR spectrum. The aromatic ring vibrations and the C-S stretching of the thioether group would likely give rise to prominent signals. researchgate.netresearchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Carbonyl (C=O) Stretch | 1670-1650 (Strong) | 1670-1650 (Moderate) |

| Aromatic C=C Stretch | ~1600, 1500-1450 | ~1600, 1500-1450 |

| C-F Stretch | ~1250-1100 (Strong) | ~1250-1100 |

| C-S Stretch | ~700-600 | ~700-600 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₅H₁₂F₂OS), HRMS would provide a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would also offer structural information, with characteristic losses of fragments such as the ethyl group or the carbonyl group. researchgate.netresearchgate.netnih.govrsc.org

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₅H₁₂F₂OS | 278.0577 |

| [M+H]⁺ | C₁₅H₁₃F₂OS | 279.0655 |

| [M+Na]⁺ | C₁₅H₁₂F₂OSNa | 301.0474 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Structure Determination

Conformational Analysis and Dihedral Angle Investigations

The conformation of benzophenones is largely defined by the dihedral angles (or twist angles) of the two phenyl rings with respect to the plane of the central carbonyl group. These angles are a result of a balance between the steric hindrance of the ortho substituents and the electronic effects of conjugation. In the case of this compound, the fluorine atoms are in the meta positions of one ring, which are not expected to cause significant steric clash with the other ring.

Studies on various substituted benzophenones have shown a wide range of dihedral angles. For instance, in the stable α-form of unsubstituted benzophenone (B1666685), the dihedral angles are approximately 56° and 58°. In contrast, the metastable β-form exhibits angles of 64.5° and 54.4°. buffalo.edu The presence of substituents can significantly alter these angles. For example, a computational study on 4-fluoro-4'-hydroxybenzophenone found a dihedral angle of 51.91° between the two benzene rings in the gas phase. researchgate.net The structure of the molecule deviates significantly from planarity because the two phenyl rings are rotated around the C–C=O–C axes. researchgate.net

For this compound, it is anticipated that the dihedral angles will be within the typical range observed for benzophenones that lack bulky ortho substituents. The 3,5-difluoro substituted ring is expected to have a twist angle influenced by the electronic effects of the fluorine atoms, while the 4'-(ethylthio) substituted ring's twist will be influenced by the electronic and minor steric contributions of the ethylthio group. Quantum mechanical calculations on similar benzophenone derivatives suggest that the interplay of conjugation, delocalization, and substituent effects dictates the final conformation. chemrxiv.orgresearchgate.net

A summary of typical dihedral angles in related benzophenone derivatives is presented in the table below.

| Compound | Dihedral Angle(s) (°) | Method |

| Benzophenone (α-form) | 56, 58 | X-ray Diffraction |

| Benzophenone (β-form) | 64.5, 54.4 | X-ray Diffraction |

| 4-Fluoro-4'-hydroxybenzophenone | 51.91 | DFT Calculation (gas phase) |

| Various Benzophenones in Host Frameworks | 42.0 - 67.9 | X-ray Diffraction |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be governed by a variety of weak intermolecular interactions, including C-H···O, C-H···F, C-H···π, and π···π stacking interactions. figshare.com The presence of fluorine and sulfur atoms introduces the possibility of additional specific interactions.

The fluorine atoms can participate in C–H···F and C–F···π interactions. rsc.org The relevance of these weak hydrogen bonds in the crystal packing of fluorinated organic compounds is an area of active research. figshare.comrsc.org Studies on fluorinated benzophenones have revealed the presence of C–F···H, F···F, and C–F···πF interactions, which compete with hydrogen-bonding type interactions. rsc.org

The ethylthio group introduces a sulfur atom which can also participate in specific intermolecular interactions. While strong hydrogen bond donors are absent in this compound, weak C-H···S interactions may play a role in the crystal packing. Furthermore, the sulfur atom can engage in chalcogen bonding.

Studies on Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in benzophenone derivatives. figshare.comresearchgate.netnih.gov The different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of multiple polymorphic forms for a given benzophenone is often attributed to the conformational flexibility of the molecule and the possibility of different intermolecular interaction patterns. figshare.comresearchgate.net

For this compound, the potential for polymorphism is significant. The molecule possesses conformational flexibility in the dihedral angles of the phenyl rings and the orientation of the ethyl group in the thioether moiety. This flexibility, combined with the variety of possible intermolecular interactions, could lead to the formation of multiple crystal forms under different crystallization conditions.

Crystal engineering principles can be applied to control the crystallization process and selectively obtain a desired polymorph. This involves a systematic study of how factors such as solvent, temperature, and cooling rate influence the nucleation and growth of different crystal forms. The understanding of the interplay between molecular conformation and intermolecular interactions is key to designing strategies for targeted polymorph synthesis. The main differences between the polymorphs often involve differences in packing rather than differences in conformation, owing to the limited conformational freedom of many benzophenone molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

The electronic properties of this compound can be investigated using UV-Vis absorption and luminescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and how they are influenced by the substituents.

Investigation of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of benzophenone and its derivatives is typically characterized by two main absorption bands. The first is a weak, long-wavelength band corresponding to the symmetry-forbidden n→π* transition of the carbonyl group. The second is a strong, shorter-wavelength band arising from the π→π* transition of the conjugated aromatic system. researchgate.net

For this compound, the n→π* transition is expected to appear at a longer wavelength compared to the π→π* transition. The exact position of the absorption maxima (λmax) will be influenced by the electronic effects of the fluorine and ethylthio substituents. The absorption spectrum of benzophenone peaks at a wavelength of λ = 260 nm with a tail at λ = 365 nm. researchgate.net

Luminescence spectroscopy, including fluorescence and phosphorescence, can provide further insights into the excited states of the molecule. Benzophenone derivatives are known to exhibit phosphorescence at low temperatures. nih.gov The study of the luminescence properties of this compound could reveal information about the energy and lifetime of its excited triplet state.

Probing the Influence of Fluorine and Thioether Substituents on Electronic Spectra

The fluorine and ethylthio substituents in this compound are expected to modulate the electronic absorption spectrum of the parent benzophenone molecule.

The two fluorine atoms on one of the phenyl rings are electron-withdrawing groups. Generally, electron-withdrawing groups can cause a hypsochromic (blue) shift of the n→π* transition and a bathochromic (red) shift of the π→π* transition. Fluorination of fluorophores can substantially enhance their photostability and improve spectroscopic properties. nih.gov

The ethylthio group at the 4'-position is an electron-donating group due to the lone pairs on the sulfur atom, which can participate in resonance with the aromatic ring. Electron-donating groups typically cause a bathochromic shift of both the n→π* and π→π* transitions. The photoinitiating properties of benzophenones are primarily linked to the degree of π-conjugation and the extent of delocalization within the molecule. chemrxiv.orgresearchgate.net The UV/Visible spectra obtained using TD-DFT reveal absorption toward higher wavelengths, attributed to the extended delocalization of π-electrons. chemrxiv.org

The table below summarizes the expected effects of the substituents on the electronic transitions.

| Transition | Effect of 3,5-Difluoro Substitution | Effect of 4'-(ethylthio) Substitution | Overall Expected Effect |

| n→π | Hypsochromic (blue) shift | Bathochromic (red) shift | Shift dependent on the balance of effects |

| π→π | Bathochromic (red) shift | Bathochromic (red) shift | Bathochromic (red) shift |

Photophysical and Photochemical Investigations of 3,5 Difluoro 4 Ethylthio Benzophenone and Its Analogues

Mechanisms of Photoinitiation in Radical Polymerization

Photoinitiators are broadly classified into two main categories, Type I and Type II, based on the mechanism by which they generate the initiating free radicals.

Elucidating the Role of Fluorine and Thioether in Photoinitiation Efficiency and Wavelength Sensitivity

The presence of substituents on the benzophenone (B1666685) core can significantly alter its photophysical and photochemical properties, thereby influencing its photoinitiation efficiency and the wavelengths of light it can effectively absorb.

The ethylthio group (-SCH2CH3) at the 4' position of the other phenyl ring is an electron-donating group. Thioether groups are known to interact with the excited states of benzophenone. acs.org The sulfur atom, with its lone pairs of electrons, can participate in charge-transfer interactions, which may lead to a red-shift in the absorption spectrum, allowing the photoinitiator to be activated by longer wavelengths of light. Furthermore, the presence of a thioether can influence the excited-state lifetime and the efficiency of intersystem crossing to the reactive triplet state. nih.gov

The combination of both electron-withdrawing fluorine atoms and an electron-donating thioether group in 3,5-Difluoro-4'-(ethylthio)benzophenone creates a "push-pull" electronic structure. This type of substitution pattern is often employed to tune the photophysical properties of chromophores, potentially enhancing their absorption in the near-UV or even visible region and modifying their excited-state reactivity.

Detailed Studies of Photoreduction Processes and Radical Generation

The photoreduction of benzophenones in the presence of a hydrogen donor is the key step in Type II photoinitiation, leading to the formation of radical species.

Identification and Characterization of Ketyl Radical Intermediates

Upon UV irradiation in the presence of a hydrogen donor (RH), this compound in its excited triplet state will abstract a hydrogen atom to form a ketyl radical . acs.org This intermediate is a radical species where the unpaired electron is localized primarily on the carbon atom of the former carbonyl group, and a hydroxyl group is formed.

Ketyl radicals are themselves transient species and can be characterized using techniques such as transient absorption spectroscopy. Benzophenone ketyl radicals typically exhibit a characteristic absorption in the visible region of the electromagnetic spectrum. The specific absorption maximum and lifetime of the ketyl radical of this compound would be influenced by the electronic effects of the fluorine and ethylthio substituents. The electron-withdrawing fluorine atoms and the electron-donating thioether group would likely perturb the electronic structure of the ketyl radical, leading to shifts in its absorption spectrum compared to the unsubstituted benzophenone ketyl radical.

Analysis of Solvent Effects on Photoreactivity

The solvent in which the photopolymerization is carried out can have a profound impact on the photoreactivity of the photoinitiator. hilarispublisher.comrsc.org The polarity of the solvent can affect the energy levels of the excited states of the benzophenone derivative. For instance, in polar solvents, the n-π* transition, which is often the lowest energy transition in benzophenones, can be blue-shifted, while the π-π* transition can be red-shifted.

The solvent also plays a crucial role in the hydrogen abstraction step. In protic solvents like alcohols, the solvent molecules themselves can act as hydrogen donors, leading to the photoreduction of the benzophenone. hilarispublisher.comresearchgate.net The rate of this photoreduction is dependent on the hydrogen-donating ability of the solvent. For example, isopropanol (B130326) is a more efficient hydrogen donor than ethanol. hilarispublisher.com

The reactivity of the ketyl radical can also be influenced by the solvent environment. rsc.org The solvent can affect the lifetime of the ketyl radical and its subsequent reactions, such as dimerization to form a pinacol (B44631) or reaction with other species in the polymerization mixture. The specific effects of different solvents on the photoreactivity of this compound would need to be experimentally determined to fully understand its behavior in various polymerization systems.

Examination of Excited State Dynamics and Lifetimes

The efficiency of a Type II photoinitiator is intimately linked to the dynamics of its excited states, particularly the lifetime of the reactive triplet state.

Upon absorption of a photon, the benzophenone derivative is promoted to an excited singlet state (S1). For benzophenones, intersystem crossing (ISC) to the triplet state (T1) is typically very fast and efficient. bgsu.edu It is this longer-lived triplet state that participates in the hydrogen abstraction reaction.

The lifetime of the triplet state is a critical parameter. It must be long enough to allow for a bimolecular encounter and reaction with a hydrogen donor molecule. The substituents on the benzophenone ring can influence the triplet state lifetime. Electron-donating groups can sometimes decrease the triplet state lifetime, while the effect of electron-withdrawing groups can be more complex. Studies on substituted benzophenones have shown that the nature and position of the substituent can significantly alter the excited-state dynamics. rsc.orgrsc.org

Quantification of Intersystem Crossing Efficiency

Intersystem crossing (ISC) is a photophysical process in which a molecule in an excited singlet state transitions to an excited triplet state. Benzophenone and its derivatives are renowned for their high intersystem crossing quantum yields, often approaching unity. researchgate.netnih.gov This high efficiency is a cornerstone of their utility as photosensitizers.

The introduction of fluorine atoms and a thioether linkage is expected to modulate the ISC efficiency of the benzophenone core. The heavy-atom effect, where the presence of atoms with high atomic numbers enhances spin-orbit coupling, is a key factor in promoting intersystem crossing. While fluorine is not a particularly heavy atom, the sulfur atom in the ethylthio group is expected to significantly increase the rate of intersystem crossing compared to unsubstituted benzophenone. This is due to the enhanced spin-orbit coupling facilitated by the sulfur atom, which promotes the spin-forbidden transition from the singlet to the triplet state.

Furthermore, the position of the substituents can influence the electronic nature of the excited states and, consequently, the ISC rate. Theoretical studies on benzophenone have shown that the relative energies of the singlet (S₁) and triplet (T₁, T₂) states are crucial. nih.gov The S₁ → T₂ → T₁ pathway is often a dominant mechanism for intersystem crossing in benzophenones. nih.gov The difluoro substitution on one phenyl ring and the ethylthio group on the other will alter the energies of these states, potentially further enhancing the ISC efficiency.

Table 1: Expected Intersystem Crossing Properties of this compound and Related Compounds

| Compound | Expected Intersystem Crossing Quantum Yield (ΦISC) | Key Influencing Factors |

| Benzophenone | ~1 | Efficient spin-orbit coupling |

| This compound | > Benzophenone | Heavy-atom effect of sulfur, substituent-induced changes in excited state energies |

| 4,4'-Difluorobenzophenone | Similar to Benzophenone | Minor influence of fluorine on ISC |

| 4-(Methylthio)benzophenone | > Benzophenone | Heavy-atom effect of sulfur |

Fluorescence and Phosphorescence Quantum Yields and Decay Kinetics

The luminescence properties of benzophenones, namely fluorescence and phosphorescence, are intrinsically linked to the efficiency of intersystem crossing.

Fluorescence: Fluorescence is the emission of light from the relaxation of an excited singlet state to the ground state. libretexts.org Due to the highly efficient intersystem crossing in benzophenones, the fluorescence quantum yields are typically very low. nih.gov For this compound, the presence of the sulfur atom is expected to further quench fluorescence by promoting even faster intersystem crossing. Therefore, a very low fluorescence quantum yield is anticipated. The fluorescence decay kinetics are expected to be very fast, likely in the picosecond to nanosecond timescale, as the excited singlet state is rapidly depopulated through intersystem crossing.

Phosphorescence: Phosphorescence is the emission of light from the relaxation of an excited triplet state to the ground state. libretexts.org Given the high intersystem crossing quantum yield, benzophenones generally exhibit significant phosphorescence, especially at low temperatures where non-radiative decay pathways are minimized. hitachi-hightech.comnih.gov The phosphorescence of this compound is expected to be a prominent feature of its emission spectrum. The decay kinetics of phosphorescence are significantly longer than those of fluorescence, often ranging from milliseconds to seconds, due to the spin-forbidden nature of the triplet-to-singlet ground state transition. libretexts.org The substitution pattern may influence the energy of the triplet state and thus the wavelength of the phosphorescence emission.

Table 2: Expected Luminescence Properties of this compound and Analogues

| Compound | Expected Fluorescence Quantum Yield (ΦF) | Expected Phosphorescence Quantum Yield (ΦP) | Expected Fluorescence Lifetime (τF) | Expected Phosphorescence Lifetime (τP) |

| Benzophenone | Very Low | Moderate to High (at low temp.) | ps - ns | ms - s |

| This compound | Extremely Low | Moderate to High (at low temp.) | ps | ms - s |

| 4,4'-Difluorobenzophenone | Very Low | Moderate to High (at low temp.) | ps - ns | ms - s |

| 4-(Methylthio)benzophenone | Extremely Low | Moderate to High (at low temp.) | ps | ms - s |

Investigations into Photostability and Degradation Pathways

The photostability of benzophenone and its derivatives is a critical aspect, particularly in applications where they are exposed to prolonged irradiation. The parent compound, benzophenone, is known to undergo photodegradation, and its derivatives can exhibit varying degrees of photostability. nih.gov

The degradation of benzophenones often proceeds via the excited triplet state. Given the high intersystem crossing efficiency of this compound, its photostability will be largely determined by the reactivity of its triplet state. The presence of the ethylthio group could introduce novel degradation pathways. Thioethers are known to be susceptible to photooxidation, which could lead to the formation of sulfoxides and sulfones.

Potential degradation pathways for this compound could include:

Photooxidation of the thioether: The sulfur atom could be oxidized to a sulfoxide (B87167) and then to a sulfone.

Cleavage of the C-S bond: This could lead to the formation of phenolic and thiophenolic derivatives.

Reactions involving the aromatic rings: These could include hydroxylation or other modifications, particularly in the presence of photosensitizers or reactive oxygen species. nih.gov

Further experimental studies are necessary to fully elucidate the photostability and specific degradation pathways of this compound.

Computational Chemistry and Theoretical Modeling of 3,5 Difluoro 4 Ethylthio Benzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For a compound like 3,5-Difluoro-4'-(ethylthio)benzophenone, Density Functional Theory (DFT) would be a primary method used to model its behavior at the atomic level. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Charge Distribution)

The electronic structure is fundamental to a molecule's chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. longdom.org A smaller gap generally suggests that a molecule is more polarizable and has a higher chemical reactivity. longdom.org

In a hypothetical study on this compound, DFT calculations would determine the precise energy values of its HOMO and LUMO. The distribution of these orbitals would also be visualized. It is expected that the HOMO would be localized on the electron-rich ethylthio-phenyl moiety, while the LUMO would likely be centered around the electron-withdrawing benzophenone (B1666685) core, particularly the carbonyl group. The fluorine atoms would also influence the charge distribution across the molecule due to their high electronegativity.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 2.0 to 4.5 eV | Correlates with chemical stability and reactivity |

Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.

Electrostatic Potential (ESP) Surface Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the molecule's surface. This analysis is vital for predicting how the molecule will interact with other chemical species. The ESP map uses a color spectrum to show different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and potentially the sulfur atom, highlighting these as primary sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Prediction and Validation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, such as infrared (IR) and Raman vibrational frequencies. These theoretical spectra can then be compared with experimental results to validate the accuracy of the computational model and confirm the molecular structure. For benzophenone derivatives, studies have shown that DFT calculations can accurately predict vibrational modes, including the characteristic C=O stretching frequency. longdom.orgscialert.net A similar theoretical study on this compound would calculate its expected vibrational frequencies, aiding in the interpretation of experimental spectroscopic data.

Reaction Mechanism Studies and Transition State Analysis

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states.

Elucidation of Radical Formation and Propagation Pathways

Benzophenones are well-known photosensitizers that can form ketyl radicals upon exposure to UV light. iaea.org A computational study could elucidate the specific mechanism of radical formation for this compound. This would involve mapping the potential energy surface for processes like hydrogen abstraction from a solvent or another molecule, leading to the formation of the corresponding ketyl radical. The presence of the ethylthio group might introduce alternative radical stabilization or reaction pathways compared to unsubstituted benzophenone.

Computational Analysis of Nucleophilic Attack and Substituent Effects

The reactivity of the carbonyl carbon in the benzophenone core makes it susceptible to nucleophilic attack. Computational analysis can model the trajectory of an approaching nucleophile and calculate the activation energy for the reaction. Furthermore, such studies can systematically analyze the effects of the difluoro and ethylthio substituents on the reactivity of the carbonyl group. The electron-withdrawing fluorine atoms would be expected to increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to standard benzophenone.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR studies are powerful computational tools used to establish relationships between the structural or property descriptors of a series of compounds and their biological activity or physicochemical properties, respectively. Such models are invaluable for predicting the behavior of new or untested molecules.

Development of Predictive Models for Photochemical Efficiency

A comprehensive search of scientific databases yielded no specific QSAR or QSPR models developed to predict the photochemical efficiency of this compound. While the broader class of benzophenones is known for its photochemical activity, often utilized in photochemistry and polymer science, predictive models that specifically account for the influence of the 3,5-difluoro and 4'-(ethylthio) substitutions on photochemical efficiency have not been reported. The development of such a model would require a dataset of related compounds with experimentally determined photochemical efficiencies, from which statistically significant correlations to molecular descriptors could be derived.

Establishment of Correlations between Electronic Parameters and Reactivity

Similarly, there is a lack of published research establishing specific correlations between the electronic parameters (such as HOMO/LUMO energies, dipole moment, and atomic charges) and the reactivity of this compound. While density functional theory (DFT) is a common method to calculate these parameters for benzophenone analogues, specific studies that correlate these calculated values with experimentally observed reactivity for this compound are absent from the literature. Such correlations are crucial for understanding reaction mechanisms and designing novel derivatives with tailored reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules, such as solvents or other reactants.

No specific molecular dynamics simulation studies were found for this compound. Such simulations would be instrumental in understanding how the fluorine and ethylthio substituents affect the torsional angles of the phenyl rings relative to the central carbonyl group, which is a key determinant of the photophysical properties of benzophenones. Furthermore, MD simulations could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, in different environments, which in turn influence the compound's solubility, crystal packing, and reactivity in the condensed phase. The absence of such studies indicates a significant opportunity for future research to explore the conformational landscape and interaction patterns of this specific molecule.

Structure Property Relationships and Molecular Design Principles for 3,5 Difluoro 4 Ethylthio Benzophenone and Its Analogues

Influence of the Fluorine Substitution Pattern (e.g., 3,5-difluoro)

The presence of two fluorine atoms at the meta positions of one of the phenyl rings significantly alters the electronic landscape and conformational flexibility of the molecule.

The two fluorine atoms at the 3 and 5 positions exert a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect has a pronounced impact on the reactivity of the adjacent carbonyl group. The withdrawal of electron density from the phenyl ring is transmitted to the carbonyl carbon, increasing its electrophilicity. This heightened positive character makes the carbonyl carbon more susceptible to nucleophilic attack. This activation of the carbonyl group is a key feature of polyfluorinated benzophenones. sapub.org

Furthermore, the electron-withdrawing nature of the fluorine atoms deactivates the substituted aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, should a suitable leaving group be present.

The introduction of fluorine atoms at the 3 and 5 positions also introduces steric considerations that influence the molecule's conformation. In benzophenones, the two aryl rings are twisted out of plane with respect to each other to minimize steric hindrance. The dihedral angle between the planes of the two aromatic rings is a critical conformational parameter. researchgate.netnih.gov While meta-substitution generally has a less pronounced steric impact than ortho-substitution, the presence of the fluorine atoms can still influence the preferred rotational angles of the phenyl rings. sci-hub.se

The conformation of substituted benzophenones is a balance between steric repulsion and the desire for maximum π-conjugation between the aromatic rings and the carbonyl group. In the solid state, crystal packing forces also play a significant role in determining the final conformation. researchgate.netnih.gov For 3,5-difluorobenzophenone (B68835) derivatives, it is expected that the molecule will adopt a twisted conformation similar to other benzophenones, with the exact dihedral angles influenced by the electronic effects of the fluorine atoms and the nature of the substituent on the other ring. researchgate.netnih.gov

Role of the Thioether Group (e.g., 4'-(ethylthio))

The 4'-(ethylthio) group on the second phenyl ring introduces a different set of electronic and steric properties that counterbalance the effects of the fluorine atoms.

The thioether group (-SEt) is generally considered to be a weak electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect) due to the electronegativity of the sulfur atom. In the para position, the resonance effect, where the lone pairs on the sulfur atom can delocalize into the aromatic ring, is more significant. This electron-donating character can influence the reactivity of the second aromatic ring and, to a lesser extent, the carbonyl group.

The sulfur atom of the thioether group, with its available lone pairs, can participate in conjugation with the aromatic π-system. This delocalization of electrons can extend across the benzophenone (B1666685) core, influencing the molecule's electronic absorption and emission properties. This extended conjugation can lead to shifts in the UV-Vis absorption spectrum compared to unsubstituted benzophenone.

Synergistic Effects of Fluorine and Thioether on Molecular Properties and Reactivity

The combination of the electron-withdrawing 3,5-difluoro pattern and the electron-donating 4'-(ethylthio) group creates a "push-pull" electronic system within the 3,5-Difluoro-4'-(ethylthio)benzophenone molecule. This electronic asymmetry is expected to significantly influence its molecular properties and reactivity.

The electron-withdrawing nature of the difluorinated ring enhances the electrophilicity of the carbonyl carbon, while the electron-donating thioether group on the other ring can modulate this effect. This push-pull system can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) upon photoexcitation.

Below is a table summarizing the expected spectroscopic features for a close analog, 3,5-Difluoro-4'-(methylthio)benzophenone, which provides insight into the properties of the ethylthio derivative.

| Technique | Key Peaks/Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the thioether group. |

| ¹⁹F NMR | A signal confirming the presence and chemical environment of the fluorine atoms. |

| IR Spectroscopy | A characteristic C=O stretching vibration around 1650–1700 cm⁻¹ and C-F stretching vibrations around 1100–1250 cm⁻¹. |

This combination of functional groups in this compound makes it a molecule with tailored electronic and steric properties, potentially useful in materials science and medicinal chemistry.

Tunability of Absorption and Emission Spectra for Specific Applications

The absorption and emission characteristics of benzophenone and its derivatives can be fine-tuned through strategic substitution on the phenyl rings, enabling their application in diverse fields such as organic light-emitting diodes (OLEDs) and photosensitizers. The position and electronic nature of these substituents play a crucial role in modulating the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission wavelengths.

Fluorination of fluorophores is a known strategy to enhance photostability and modify spectroscopic properties. The introduction of fluorine atoms, such as in the 3,5-difluoro substitution pattern of this compound, can lead to tunable absorption and emission spectra. nih.gov The electron-withdrawing nature of the fluorine atoms can influence the intramolecular charge transfer (ICT) character of the excited states.

On the other hand, the 4'-(ethylthio) group acts as an electron-donating group. The presence of both electron-donating and electron-withdrawing groups on the benzophenone scaffold can lead to significant shifts in the absorption and emission spectra. This donor-acceptor (D-A) structure can promote ICT upon photoexcitation, which often results in red-shifted emission and solvent-dependent photophysical properties. nih.gov

Computational studies on benzophenone-based emitters for thermally activated delayed fluorescence (TADF) have shown that the torsion angles between the donor and acceptor moieties are critical in determining the excited state properties, including the singlet-triplet energy gap. researchgate.net The specific substitution pattern in this compound likely results in a twisted conformation that influences its electronic properties.

The following table summarizes the general effects of different types of substituents on the absorption and emission spectra of benzophenone derivatives, which can be used to infer the properties of this compound.

| Substituent Type | Position | Effect on Absorption/Emission | Rationale |

|---|---|---|---|

| Electron-donating (e.g., -SR, -OR, -NR2) | 4' (para) | Red-shift (bathochromic) | Stabilizes the excited state through resonance, lowering the energy gap. |

| Electron-withdrawing (e.g., -F, -CF3, -CN) | 3,5 (meta) | Blue-shift (hypsochromic) or minimal shift | Inductive electron withdrawal stabilizes the ground state more than the excited state. |

| Combination of Donating and Withdrawing Groups | Varies | Significant spectral shifts, often red-shifted emission | Promotes intramolecular charge transfer (ICT) from the donor to the acceptor moiety. |

Modulation of Photochemical Reactivity and Stability

The photochemical reactivity and stability of benzophenone derivatives are intricately linked to their molecular structure, particularly the nature and position of substituents on the phenyl rings. The parent benzophenone molecule is well-known for its photoreduction in the presence of a hydrogen donor, a reaction that proceeds via its triplet excited state. bgsu.edu

The introduction of substituents can significantly alter this reactivity. For instance, the presence of an electron-donating group like the ethylthio moiety at the 4'-position in this compound is expected to influence the energy and reactivity of the triplet excited state. Studies on the reaction of photoexcited benzophenone with thioethers have shown that quenching of the benzophenone triplet state occurs, leading to the formation of radical species. acs.org This suggests that this compound may undergo photochemical reactions involving the sulfur atom, potentially leading to photo-oxidation or photocleavage products.

Conversely, the electron-withdrawing fluorine atoms at the 3 and 5 positions can also modulate the photochemical behavior. Fluorination is often employed to enhance the photostability of organic molecules. nih.gov The strong carbon-fluorine bond can increase the resistance of the molecule to photodegradation. However, the interplay between the electron-donating ethylthio group and the electron-withdrawing difluoro groups can lead to complex photochemical pathways.

The stability of substituted aromatic compounds to one-electron oxidation has been shown to be dependent on the nature of the substituents. Electron-donating groups can increase the stability of the resulting radical cation. nih.gov This is relevant to the photochemical stability of this compound, as photoinduced electron transfer processes can lead to the formation of such intermediates.

The following table outlines the expected influence of the substituents in this compound on its photochemical reactivity and stability.

| Structural Feature | Expected Effect on Photochemical Reactivity | Expected Effect on Photochemical Stability |

|---|---|---|

| Benzophenone Core | Susceptible to photoreduction in the presence of H-donors. | Can undergo photodegradation via various pathways. |

| 4'-(ethylthio) Group (Electron-donating) | May quench the triplet state and participate in radical reactions. Can influence the rate and mechanism of photoreduction. | May be a site for photo-oxidation, potentially decreasing overall stability. |

| 3,5-Difluoro Groups (Electron-withdrawing) | Can modify the energy and lifetime of the excited states, influencing reactivity. | Expected to enhance photostability due to the strength of the C-F bonds. |

Advanced Materials Science Applications and Performance Characterization of 3,5 Difluoro 4 Ethylthio Benzophenone Analogues

Development of Tailored Photoinitiator Systems for Polymerization Technologies

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, which upon excitation with UV light, abstract a hydrogen atom from a co-initiator (often an amine) to generate free radicals that initiate polymerization. The introduction of fluorine and ethylthio groups into the benzophenone structure can significantly enhance their efficacy, making them highly suitable for modern polymerization technologies.

Integration into UV-Curable Coatings, Adhesives, and Inks

In the realm of UV-curable coatings, adhesives, and inks, the efficiency of the photoinitiator is paramount for achieving rapid curing speeds and desirable final properties. Analogues of 3,5-Difluoro-4'-(ethylthio)benzophenone are being investigated for their enhanced light absorption characteristics and higher photoinitiation efficiency compared to unsubstituted benzophenone. The presence of the ethylthio group can red-shift the absorption spectrum, allowing for the use of longer wavelength UV light sources, which can be beneficial for curing pigmented or thicker coatings.

Research into polymeric benzophenone photoinitiators has shown that incorporating the benzophenone moiety into a polymer backbone can reduce migration and odor issues, which is a significant advantage for food packaging and other sensitive applications. For instance, studies on polymeric photoinitiators have demonstrated higher UV absorption intensity in the 300–400 nm range compared to standard benzophenone. researchgate.net The photoinitiating activity, when tested in the photopolymerization of acrylates like tripropyleneglycol diacrylate (TPGDA) with a co-initiator, has shown that polymeric benzophenones can exhibit higher efficiency. researchgate.net

Table 1: Illustrative Photopolymerization Performance of Benzophenone-Based Polymeric Photoinitiators

| Photoinitiator System | Monomer | Co-initiator | Result |

| Polymeric Benzophenone | TPGDA | Triethylamine | Higher photoinitiating efficiency than Benzophenone researchgate.net |

| Benzophenone-based | Acrylates | Amine | Increased rate of polymerization and final conversion sci-hub.se |

This table illustrates the general improved performance of functionalized benzophenone photoinitiators. Specific data for this compound is not available in the reviewed literature.

Exploration in Additive Manufacturing (e.g., 3D Printing)

Additive manufacturing, particularly stereolithography (SLA) and digital light processing (DLP), relies on the precise and rapid photopolymerization of liquid resins. The development of high-performance photoinitiators is crucial for advancing these technologies. Analogues of this compound are of interest due to their potential for high reactivity and compatibility with LED light sources used in modern 3D printers.

Recent studies have focused on developing novel benzophenone derivatives for 3D printing applications. For example, new multifunctional benzophenone-based photoinitiators have been designed for photopolymerization under LED irradiation at 405 nm. rsc.org These systems have demonstrated high photoinitiation abilities in both free radical and cationic polymerization, achieving high final function conversions. rsc.org For instance, a benzophenone-triphenylamine system achieved a 77% conversion in the free radical photopolymerization of acrylates when combined with an iodonium (B1229267) salt and an amine. rsc.org The addition of a co-initiator like 4,4'-bis(N,N-diethylamino) benzophenone (DEABP) to a binary photoinitiating system has been shown to significantly enhance the degree of conversion in resins for dental 3D printing. researchgate.net

Design of Monocomponent and Supramolecular Photoinitiators

A significant advancement in photoinitiator design is the development of monocomponent systems, where the hydrogen donor is integrated into the photoinitiator molecule itself. This approach simplifies formulations and can improve initiation efficiency. Benzophenone-carbazole derivatives, for example, can act as monocomponent Type II photoinitiators because the carbazole (B46965) moiety can serve as the hydrogen donor to the excited benzophenone core. mdpi.comresearchgate.netanu.edu.au These systems can initiate the free radical polymerization of acrylates even without an external co-initiator. mdpi.comresearchgate.netanu.edu.au

Furthermore, the concept of supramolecular photoinitiators offers a novel way to control polymerization in a spatially resolved manner. By functionalizing molecules that can self-assemble into larger structures, such as dipeptides, with a benzophenone moiety, it is possible to create localized regions of high photoinitiator concentration. This has been demonstrated to be a viable strategy for creating structured polymeric materials.

Fabrication of Optoelectronic Materials and Devices

The unique electronic properties of fluorinated and thioether-substituted benzophenones make them attractive for applications in optoelectronic materials and devices, where charge transport and light emission or absorption are critical.

Application as Host Materials or Emitters in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, benzophenone derivatives are versatile, serving as both host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters and as emitters themselves. The benzophenone core acts as an electron-deficient unit, and its properties can be tuned by the addition of various donor groups. The twisted geometry of benzophenone derivatives can also help in reducing intermolecular interactions and self-quenching effects. nih.gov

Fluorinated benzophenones, such as 4,4′-difluorobenzophenone, have been used in the synthesis of host materials for TADF OLEDs. nih.gov These materials, when combined with donor units like carbazole or phenylamino (B1219803) fragments, have shown good thermal stability and the ability to form stable amorphous films. nih.gov While specific data for this compound is not available, the general performance of benzophenone-based host materials in phosphorescent OLEDs has been impressive, with some devices achieving external quantum efficiencies (EQEs) exceeding 20%. nih.govmdpi.compreprints.org For example, a red phosphorescent OLED using a 3,6-diphenylcarbazol-9-yl substituted benzophenone host demonstrated an EQE of 22.1%. nih.govmdpi.com

Table 2: Performance of Selected OLEDs Utilizing Benzophenone-Based Host Materials

| Host Material Type | Emitter Color | Max. EQE (%) | Turn-on Voltage (V) | Max. Power Efficiency (lm/W) |

| Carbazole-substituted benzophenone | Red | 22.1 | 2.9 | 27.1 nih.govmdpi.com |

| Diphenylcarbazole-substituted benzophenone | Orange | 23.1 | 2.6 | 61.6 preprints.org |

| Dibenzofuran-based bipolar host | Yellow | 25.3 | - | - rsc.org |

| Carbazole-substituted benzophenone | Green | 25.1 | - | 99.1 preprints.org |

| Carbazole-substituted benzophenone | Blue | - | - | - |

This table presents data for various benzophenone analogues to illustrate their potential in OLEDs. Data for this compound is not available in the reviewed literature.

Use in Optical Filters and UV Stabilizers for Materials Protection

Role as Cross-Linking Agents and in Polymer Functionalization Strategies

Benzophenone and its derivatives are highly effective and widely utilized photo-cross-linkers. nih.gov Upon exposure to ultraviolet (UV) light, typically around 360 nm, the benzophenone moiety undergoes excitation to a triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a radical on the polymer. nih.govnih.gov This process ultimately leads to the formation of a covalent bond, resulting in a cross-linked polymer network. This C,H-insertion cross-linking (CHiC) reaction is a versatile method for enhancing the mechanical and chemical stability of polymer coatings and hydrogels. nih.govrsc.org

Analogues of this compound are particularly interesting for these applications due to their specific substitutions.

Fluorine Atoms: The presence of electron-withdrawing fluorine atoms on the benzophenone core can influence the energy of the excited triplet state and the efficiency of the hydrogen abstraction process. nih.govnih.gov This can potentially stabilize the resulting radical and facilitate a more efficient cross-linking reaction. nih.govnih.gov

Thioether Group: The ethylthio group can also play a role. While not directly involved in the primary photo-activation of the benzophenone core, thioether linkages are known to be susceptible to oxidation, which could provide a secondary mechanism for polymer modification or degradation under specific conditions.

The strategy of incorporating benzophenone derivatives directly into a polymer chain as a pendent group is a common method for creating photo-reactive polymers. nih.gov These functionalized polymers can be spin-coated onto substrates and then irradiated with UV light to form stable, cross-linked, surface-attached networks. rsc.orgmdpi.com This technique is valuable for creating anti-fouling coatings for biomedical devices, hydrophilic surfaces, and other functional polymer films. nih.govrsc.org

Table 1: Influence of Substituents on Benzophenone Cross-Linking Performance

| Substituent Type | Position on Benzophenone Ring | Effect on Cross-Linking | Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -F) | Ring A (3,5-positions) | Facilitates cross-linking | Stabilizes the triplet radical state, enhancing hydrogen abstraction efficiency. nih.govnih.gov |

| Electron-Donating (e.g., -SCH₂CH₃) | Ring B (4'-position) | May have varied effects | Can influence the photophysical properties and reactivity of the molecule. |

| Bulky Groups | Varies | May hinder cross-linking | Steric hindrance can reduce the accessibility of C-H bonds on adjacent polymer chains. |

Utilization as Precursors and Intermediates in Fine Chemical Synthesis